6,9-Diazaspiro[4.5]decan-7-one
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Overview
Description
6,9-Diazaspiro[4.5]decan-7-one is a heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system where two rings share a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decan-7-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is typically carried out at a temperature range of 150-200°C for 0.5-2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol and gac, yielding white crystals with a melting point of 154-156°C .
Industrial Production Methods
For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
6,9-Diazaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
6,9-Diazaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 6,9-Diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a sulfur atom, which imparts different chemical properties.
8-Benzyl-1-Thia-4,8-Diazaspiro[4.5]decan-3-one: Another similar compound with a benzyl group, known for its anti-ulcer activity.
Uniqueness
6,9-Diazaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the absence of additional functional groups like sulfur or benzyl. This simplicity allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZRCKRTHTEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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